molecular formula C10H16N2O B1306496 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 957483-76-0

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1306496
M. Wt: 180.25 g/mol
InChI Key: NFYDOXTUOFDYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazole carbaldehydes. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, the 3,5-substituted pyrazole derivatives can be synthesized in good yield by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .


Molecular Structure Analysis

The molecular structure of “1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, such as [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3,5-dimethyl-1H-pyrazole is known as a versatile scaffold in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Preparation of Pyrazolato Ligated Complexes

3,5-dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in the field of coordination chemistry.

Antibacterial Activity

N-1-substituted derivatives of 3,5-dimethyl-1H-pyrazole have been found to exhibit antibacterial activity . This makes them of interest in the development of new antibacterial agents.

Synthesis of Condensed Heterocyclic Systems

3,5-dimethyl-1H-pyrazole is largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . These compounds have various applications in medicinal chemistry.

Green Synthesis

The pyrazole scaffold is often synthesized using green synthesis methods . Green synthesis is a method of producing chemicals that reduces the environmental impact of the production process. It involves the use of environmentally friendly solvents and catalysts, and aims to reduce waste and energy consumption .

Biological Activity

Pyrazole derivatives have been found to exhibit a wide range of pharmacological activities. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . This makes them of interest in the development of new therapeutic agents .

Safety And Hazards

The safety data sheet for a similar compound, “1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYDOXTUOFDYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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